Cortistatin-14 (CST-14) is a neuropeptide that exhibits a high degree of structural homology with somatostatin-14 (SS-14), sharing 11 of its 14 amino acids. Despite their similarities, CST-14 and SS-14 have distinct physiological functions. CST-14 is predominantly expressed in the cortex and has been implicated in various biological processes, including sleep regulation, hormone secretion, and modulation of neuronal activity128. This comprehensive analysis will delve into the mechanism of action of CST-14 and its applications across different fields, including its role in endocrinology, neurology, and immunology.
CST-14 has been studied for its endocrine activities, particularly in the regulation of GH and insulin secretion. It inhibits basal and stimulated GH secretion to the same extent as SS-14 and modulates the GH-releasing activity of ghrelin2. CST-14 also inhibits GH release from human fetal and adenoma pituitary cells and prolactin secretion from cultured prolactinomas, indicating its potential therapeutic application in pituitary disorders6.
In the field of neurology, CST-14 has been implicated in the modulation of cortical activity and has been shown to induce slow-wave sleep and reduce locomotor activity18. It also functions as an endogenous anti-convulsant, mediating its anticonvulsant effects via sst2 and sst3 receptors, but not through ghrelin receptors7. Additionally, CST-14 impairs post-training memory processing, suggesting a role in learning and memory10.
CST-14's anti-inflammatory properties have been explored in the context of lethal endotoxemia and inflammatory bowel disease. It has been shown to protect against lethality in murine models of septic shock and to deactivate the inflammatory response, making it a potential therapeutic agent for human septic shock and Crohn's disease34.
Cortistatin14 is an endogenous neuropeptide primarily expressed in the cerebral cortex and hippocampus of mammals. It shares structural and functional similarities with somatostatin-14, another neuropeptide known for its role in inhibiting hormone secretion and modulating neurotransmission . Cortistatin14 is classified within the somatostatin peptide family and is recognized for its neuronal depressant and sleep-modulating properties .
Cortistatin14 can be synthesized using standard solid-phase peptide synthesis techniques. Specifically, the Fmoc (9-fluorenylmethoxycarbonyl) strategy is employed to assemble the peptide chain. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection steps to yield the final peptide product. The synthesis typically includes:
The molecular structure of Cortistatin14 consists of 81 amino acids with a molecular weight of approximately 1721.03 g/mol. Its sequence is represented as PCKNFFWKTFSSCK, with notable features including:
Cortistatin14 participates in various biochemical interactions, primarily through binding to somatostatin receptors (sst1-sst5). It exhibits high affinity for these receptors, with IC50 values indicating potent inhibition of somatostatin-14 binding. Additionally, it acts as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), demonstrating its diverse functional roles in signaling pathways .
The mechanism of action for Cortistatin14 involves its interaction with specific receptors in the brain:
Cortistatin14 exhibits several notable physical and chemical properties:
Cortistatin14 has several scientific applications:
Cortistatin-14 is a neuropeptide composed of 14 amino acids with the primary sequence Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys (PCKNFFWKTFSSCK) [4] [9]. A defining post-translational modification is the intramolecular disulfide bond between Cysteine residues at positions 3 and 14, which cyclizes the peptide backbone [2] [5]. This disulfide bridge is critical for stabilizing the bioactive conformation. Unlike larger isoforms (e.g., Cortistatin-17 and Cortistatin-29), Cortistatin-14 lacks significant proteolytic processing beyond cleavage from its preprohormone precursor. The peptide’s N- and C-terminal lysine residues contribute to its solubility and electrostatic interactions with target receptors [4] [7].
Table 1: Primary Sequence Features of Cortistatin-14
Feature | Detail |
---|---|
Amino Acid Sequence | PCKNFFWKTFSSCK |
Molecular Weight | 1721.03 Da |
Disulfide Bond | Between Cys³ and Cys¹⁴ |
Isoelectric Point | Predicted >10 (basic residues: Lys⁴, Lys⁸, Lys¹⁴) |
Solubility | Soluble in water (0.70 mg/mL) |
Cortistatin-14 exhibits high structural homology with Somatostatin-14, sharing 11 of 14 amino acids (78.6% identity) [1] [10]. Both peptides feature a conserved β-turn stabilized by the disulfide bridge and identical residues (Phe⁶, Phe⁷, Trp⁸, Lys⁹) in the central region [1] [8]. Key differences occur at positions 2 and 13: Cortistatin-14 contains Lys⁴ and Ser¹³, while Somatostatin-14 has Ala⁴ and Thr¹³ [10]. Despite these similarities, NMR studies confirm distinct conformational equilibria in solution: Cortistatin-14 populates multiple aromatic clusters involving Phe⁵, Phe⁶, and Phe¹¹, whereas Somatostatin-14 adopts a more rigid topology [7]. This divergence underpins their differential receptor activation profiles.
Table 2: Structural Comparison of Cortistatin-14 and Somatostatin-14
Position | Cortistatin-14 | Somatostatin-14 | Functional Implication |
---|---|---|---|
2 | Cys | Cys | Disulfide bond formation (Cys³-Cys¹⁴) |
4 | Lys | Ala | Alters electrostatic interactions with sst₃/sst₅ |
13 | Ser | Thr | Impacts hydrogen bonding with ghrelin receptor |
Core Region | KNFFWK | AGCKNFFWKT | Conserved β-turn; critical for sst receptor binding |
The Cys³-Cys¹⁴ disulfide bond constrains Cortistatin-14 into a cyclic structure, reducing conformational flexibility compared to its linear analogs [2] [5]. Disruption of this bond (e.g., via reduction with dithiothreitol) generates "noncyclic Cortistatin-14," which exhibits:
Molecular dynamics simulations reveal that intact disulfide bonding limits solvent exposure of hydrophobic residues (Phe⁵, Phe⁶, Phe¹¹), thereby delaying self-association. By contrast, noncyclic Cortistatin-14 exposes these residues, facilitating intermolecular β-sheet stacking and irreversible fibril formation [5]. This conformational switch is physiologically relevant, as Cortistatin-14 is stored as functional amyloid in secretory granules and rapidly disassembled upon release [2].
Cortistatin-14 demonstrates remarkable sequence conservation across vertebrates, indicative of strong evolutionary pressure. The Cortistatin gene (CORT) shares a common ancestor with the Somatostatin-2 (SS2) gene in non-mammalian species [3] [9]. Key evidence includes:
Table 3: Evolutionary Conservation of Cortistatin-14
Species | Gene/Peptide | Sequence Identity | Functional Conservation |
---|---|---|---|
Human (Homo sapiens) | CORT (Cortistatin-14) | 100% | Binds sst₁₋₅, GHSR-1a, MRGPRX2 |
Rat (Rattus norvegicus) | Cort (Cortistatin-14) | 93% (1 residue change) | Inhibits GH secretion; modulates sleep |
Zebrafish (Danio rerio) | SS2 (Pro²-Somatostatin-14) | 85% | Orthologous gene locus; similar neurodistribution |
Shark (Chiloscyllium punctatum) | Cortistatin-14 | 86% | Conserved disulfide bond |
This conservation underscores Cortistatin-14’s non-redundant physiological roles, distinct from Somatostatin-14, particularly in neuronal modulation and immune regulation [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7